![molecular formula C15H17N3O2 B5746458 N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5746458.png)
N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea, also known as MPPEU, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and exhibits various biological activities, making it a promising candidate for drug development.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has also been shown to interact with various molecular targets, such as receptors and enzymes, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea exhibits various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. In cancer cells, N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea induces apoptosis and cell cycle arrest by regulating the expression of various genes and proteins. Inflammation studies have shown that N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea can reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB and MAPK pathways. In neurodegenerative disease research, N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has been shown to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea in lab experiments include its high potency and selectivity, as well as its ability to modulate multiple signaling pathways. However, the limitations of using N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea in lab experiments include its limited solubility in water, which can affect its bioavailability, and its potential toxicity, which can affect the viability of cells and tissues.
未来方向
There are several future directions for N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea research, including the development of novel drug formulations, the identification of new molecular targets, and the investigation of its therapeutic potential in other disease areas. The use of N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea in combination with other drugs or therapies may also enhance its therapeutic efficacy and reduce its potential toxicity. Additionally, the development of new synthetic routes for N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea may improve its yield and purity, making it more suitable for large-scale production.
合成方法
The synthesis of N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea involves the reaction of 4-methoxyphenyl isocyanate with 2-(4-pyridinyl)ethylamine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a reducing agent. The yield of N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
科学研究应用
N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation studies have demonstrated that N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In neurodegenerative disease research, N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has been shown to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease.
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-20-14-4-2-13(3-5-14)18-15(19)17-11-8-12-6-9-16-10-7-12/h2-7,9-10H,8,11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEOQCANNNMASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5746381.png)
![5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5746390.png)
![2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746392.png)
![3-[2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrol-1-yl]pyridine](/img/structure/B5746406.png)
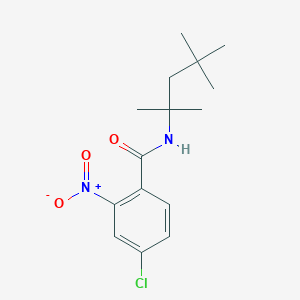
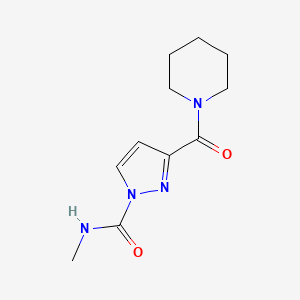
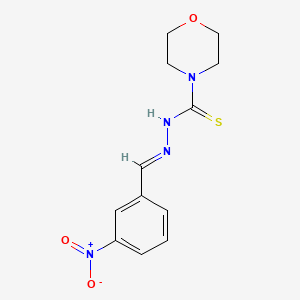
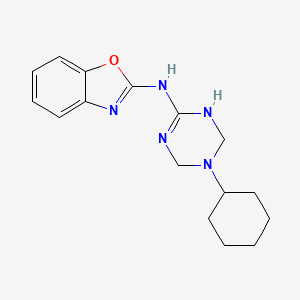
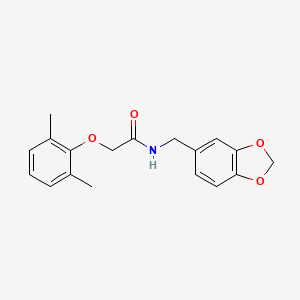
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5746453.png)


![N-[2-(acetylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B5746483.png)